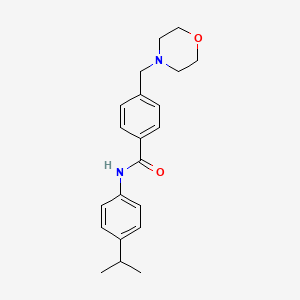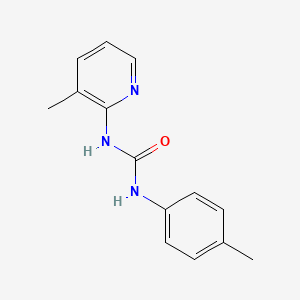
N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as L-745,870, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to a class of drugs known as selective dopamine D4 receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide involves its ability to block the dopamine D4 receptor, which is believed to be involved in the regulation of mood and behavior. By blocking this receptor, the compound may help to alleviate symptoms of psychiatric disorders such as schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to increase dopamine release in certain areas of the brain, while decreasing it in others. It has also been shown to affect the levels of other neurotransmitters, such as serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide for lab experiments is its high affinity for the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of more potent derivatives of this compound, which may have greater therapeutic potential. Another area of interest is the exploration of the role of the dopamine D4 receptor in other psychiatric disorders, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound on the central nervous system.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 4-isopropylphenylboronic acid with 4-(chloromethyl)benzonitrile, followed by the addition of morpholine and benzamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It has been shown to have a high affinity for the dopamine D4 receptor, which is believed to play a role in the regulation of mood and behavior.
Propiedades
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)18-7-9-20(10-8-18)22-21(24)19-5-3-17(4-6-19)15-23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNVJWAJVRHCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N-[4-(propan-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)
![3,3'-(1,6-hexanediyldinitrilo)bis(1-phenyl-1,2-butanedione) 2,2'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5785478.png)
![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)




![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)
![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)

![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)